![molecular formula C19H27N3O B6054241 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine
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Overview
Description
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine selectively antagonizes the mGluR5 receptor, which is involved in regulating glutamate neurotransmission in the brain. By blocking the mGluR5 receptor, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine reduces glutamate neurotransmission, which can have anxiolytic, neuroprotective, and antipsychotic effects.
Biochemical and Physiological Effects
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can have neuroprotective effects. 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and plasticity. In addition, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine has been shown to increase the production of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that can have anxiolytic and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine in lab experiments is its selectivity for the mGluR5 receptor, which allows for more targeted manipulation of glutamate neurotransmission. However, one limitation of using 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are several future directions for research on 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and bipolar disorder. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Finally, further research is needed to better understand the mechanisms underlying the effects of 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine on glutamate neurotransmission and its potential side effects.
Synthesis Methods
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine can be synthesized using a multi-step synthetic route. The first step involves the protection of the imidazole group using tert-butyldimethylsilyl chloride. The second step involves the reaction of 4-bromomethylpiperidine with the protected imidazole to obtain the intermediate compound. The third step involves the deprotection of the imidazole group using tetra-n-butylammonium fluoride. The final step involves the reaction of the deprotected intermediate with 3-methoxyphenylethylamine to obtain 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine.
Scientific Research Applications
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety-like behavior in animal models of anxiety disorders. 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine has been shown to have potential therapeutic applications in drug addiction and schizophrenia.
properties
IUPAC Name |
3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-5-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15-20-12-18(21-15)14-22-10-4-6-17(13-22)9-8-16-5-3-7-19(11-16)23-2/h3,5,7,11-12,17H,4,6,8-10,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBUTLFAKZAVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN2CCCC(C2)CCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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